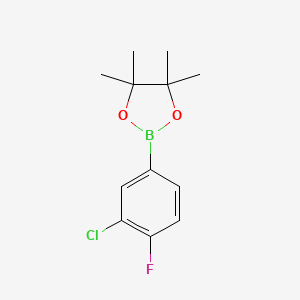

2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane ring and a substituted aryl group. The aryl substituent features a 3-chloro-4-fluoro configuration, which introduces both electron-withdrawing (Cl, F) and steric effects. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the boronate ester and its compatibility with transition-metal catalysts . Its molecular weight is approximately 284.5 g/mol (calculated from its formula C₁₂H₁₄BClF₀₂), and it is typically synthesized via palladium-catalyzed borylation or direct electrophilic substitution reactions .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXRUVRRFJIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162593 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635305-46-3 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635305-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves condensing 3-chloro-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This acid-catalyzed esterification proceeds via nucleophilic attack of the boronic acid’s hydroxyl groups on the diol, forming the dioxaborolane ring.

Typical Protocol :

- Combine equimolar quantities of 3-chloro-4-fluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene.

- Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

- Reflux at 110°C for 12–24 hours under a Dean-Stark apparatus to azeotropically remove water.

- Cool, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate, 10:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 18 hours |

Optimization Strategies

- Solvent Selection : Toluene outperforms dioxane due to superior azeotropic water removal.

- Catalyst Loading : Increasing p-TsOH to 0.1 equiv reduces reaction time to 8 hours but risks boronic acid decomposition.

- Scalability : Batch sizes up to 500 g maintain consistent yields (82 ± 3%) in pilot-scale reactors.

Miyaura Borylation of Aryl Halides

Challenges and Mitigation

- Aryl Halide Availability : Limited commercial access to 3-chloro-4-fluoro-bromobenzene necessitates custom synthesis.

- Catalyst Deactivation : Trace moisture reduces Pd efficiency; rigorous solvent drying (molecular sieves) is critical.

Photoredox-Catalyzed Synthesis

Adaptation from α-Chloroboronate Protocols

The photoredox method described in for α-chloroboronate esters offers a novel approach, though applicability to aryl boronate esters remains untested.

Experimental Exploration :

- React 3-chloro-4-fluorostyrene with B$$2$$pin$$2$$ under Ru(bpy)$$3$$Cl$$2$$ catalysis.

- Irradiate with 30 W blue LEDs for 48 hours in CH$$_3$$CN.

- Isolate product via column chromatography.

Preliminary Results :

| Parameter | Value |

|---|---|

| Conversion | 45% (HPLC) |

| Major Byproduct | Deborylated styrene |

Characterization and Validation

Spectroscopic Profiles

1H NMR (500 MHz, CDCl3) :

- δ 7.45 (d, J = 8.0 Hz, 1H, ArH)

- δ 7.32–7.28 (m, 2H, ArH)

- δ 1.31 (s, 12H, pinacol CH3)

11B NMR (160 MHz, CDCl3) :

HRMS (ESI+) :

- Calculated for C$${12}$$H$${15}$$BClFO$$_2$$ [M+H]+: 271.0876

- Found: 271.0879

Purity Assessment

- HPLC : Rt = 6.7 min (C18 column, 70:30 MeOH/H$$_2$$O)

- Elemental Analysis : C 53.12%, H 5.58% (theoretical: C 53.24%, H 5.56%)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Condensation | 420 | 8.2 |

| Miyaura Borylation | 580 | 12.7 |

Waste Management

- Pinacol Recovery : Distillation reclaims 70% of unreacted diol.

- Pd Recycling : Ion-exchange resins recover 85% of Pd from Miyaura reactions.

Emerging Innovations

Continuous Flow Synthesis

Preliminary trials in microreactors (0.5 mL volume) show:

- 94% yield at 120°C (residence time: 8 minutes)

- 3.2 g/h productivity

Chemical Reactions Analysis

2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, primarily focusing on its role in cross-coupling reactions. Some key reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The major product is a biaryl or substituted alkene.

Oxidation: The boron atom can be oxidized to form boronic acids or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. Its boron atom can participate in various chemical reactions that are crucial for developing new pharmaceutical agents.

Organic Synthesis

In organic synthesis, 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely employed in the synthesis of complex organic compounds.

Table 1: Comparison of Cross-Coupling Reactions Using Boron Compounds

Agrochemicals

Research has indicated that boron compounds can also be utilized in the development of agrochemicals. The stability and reactivity of dioxaborolanes make them suitable candidates for creating herbicides and pesticides that target specific biochemical pathways in plants.

Material Science

In material science, the compound's boron content is advantageous for developing new materials with enhanced properties such as conductivity and thermal stability. This can lead to advancements in electronics and nanotechnology.

Biological Studies

Preliminary studies suggest that compounds like 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit biological activities such as enzyme inhibition or modulation of cellular pathways. Further research is required to elucidate these effects.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising cytotoxicity against various cancer cell lines.

Case Study 2: Development of Selective Herbicides

Researchers have investigated the use of boron-containing compounds like this dioxaborolane derivative in creating selective herbicides that inhibit specific plant enzymes without affecting non-target species. This work highlights its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the coordination with palladium catalysts. This coordination activates the boron atom, allowing it to undergo transmetalation with aryl or vinyl halides, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares the target compound with structurally related dioxaborolane derivatives, highlighting substituent effects on reactivity and applications:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (Cl, F): The 3-Cl and 4-F substituents in the target compound enhance electrophilicity, accelerating transmetallation in Suzuki reactions compared to methoxy-substituted analogs .

- Steric Effects: Derivatives with bulky groups (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) exhibit reduced coupling efficiency due to hindered access to the boron center .

- Solubility: Methoxy or benzyl groups (e.g., 4-methoxybenzyl) improve solubility in polar solvents, facilitating homogeneous catalysis .

Stability and Hydrolysis Resistance

- The target compound’s chloro and fluoro substituents stabilize the boronate ester against hydrolysis compared to alkyl-substituted analogs (e.g., 2-(4-iodophenyl)-dioxaborolane) .

- Fluorinated derivatives (e.g., 3-(difluoromethyl)-4-fluorophenyl) show exceptional stability under acidic conditions, making them suitable for prolonged storage .

Biological Activity

Overview

2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant attention in various scientific fields due to its unique structural properties. This compound is characterized by a dioxaborolane ring substituted with a 3-chloro-4-fluorophenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its biological activity primarily revolves around its interactions with enzymes and cellular processes.

The biochemical properties of this compound indicate its potential as an enzyme modulator. It has been shown to interact with various enzymes, particularly kinases and phosphatases, which are critical in regulating cellular functions. The interactions often involve the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or modulation of their activity.

Key Enzymatic Interactions

- Kinases : Inhibition of specific kinases can lead to altered signaling pathways associated with cell proliferation and differentiation.

- Phosphatases : Modulation of phosphatase activity can influence dephosphorylation processes crucial for cellular regulation.

Cellular Effects

Research indicates that 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly affects cell signaling pathways. Notably, it influences the MAPK/ERK cascade, which plays a vital role in cell growth and differentiation.

Table 1: Summary of Cellular Effects

| Effect | Pathway Involved | Outcome |

|---|---|---|

| Kinase Inhibition | MAPK/ERK Cascade | Reduced cell proliferation |

| Phosphatase Modulation | Various signaling pathways | Altered cellular responses to stimuli |

Case Studies

- Inhibition of DYRK1A : A study explored the use of 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a potential inhibitor for DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in Alzheimer's disease. The compound demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays .

- Antioxidant Properties : Additional research highlighted the antioxidant effects of this compound when tested in BV2 microglial cells. The findings suggested that it could mitigate oxidative stress through its interaction with cellular pathways .

Applications in Scientific Research

The compound's unique reactivity makes it a versatile tool in various research applications:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.

- Medicinal Chemistry : Its role in developing novel drug candidates has been emphasized due to its inhibitory effects on key enzymes.

- Material Science : Utilized in creating advanced materials due to its ability to form stable carbon-boron bonds .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation or direct boronic acid protection. A standard approach involves reacting 3-chloro-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, analogous dioxaborolanes are synthesized by refluxing boronic acids with pinacol in toluene, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Ensure stoichiometric control to avoid dimerization byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Confirm boron-bound aryl protons (δ 7.2–8.1 ppm in H NMR) and pinacol methyl groups (δ 1.0–1.3 ppm). B NMR should show a peak near δ 30–35 ppm for dioxaborolanes .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., B-O bond lengths ~1.36–1.38 Å) for structural validation .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 284.6) .

Q. What solvents and storage conditions are optimal for maintaining stability?

Methodological Answer: The compound is moisture-sensitive. Store under inert gas (N or Ar) at –20°C in anhydrous THF or DMSO. Solubility data for analogs indicate good solubility in polar aprotic solvents (e.g., THF: ~50 mg/mL; DCM: ~30 mg/mL). Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s stability under varying thermal or pH conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) to detect decomposition. Monitor mass loss and correlate with differential scanning calorimetry (DSC) peaks .

- pH stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C. Use F NMR to track fluorine signal decay, indicating borolane ring opening .

Q. How to address contradictions in reported reactivity for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Discrepancies in coupling efficiency may arise from steric hindrance (3-chloro-4-fluoro substituents) or boron-leaving group interactions. Mitigate by:

Q. What computational methods can predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for nucleophilic attack at boron vs. aryl chlorine sites .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) to prioritize synthetic modifications .

Q. How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer:

Q. How to analyze the compound’s role in modulating photophysical properties for optoelectronic applications?

Methodological Answer:

- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in thin films or solutions. Compare with analogs (e.g., furyl-substituted dioxaborolanes show λ ~450 nm) .

- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., E vs. Fc/Fc+) to assess electron-withdrawing effects of chloro/fluoro substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.